Ducheside A
Description
Contextualization within Natural Product Chemistry
Ducheside A is a naturally occurring phenolic compound that belongs to the chemical class of tannins, specifically classified as a hydrolyzable tannin. imsc.res.in It is an ellagic acid glycoside, with its precise structure identified as 3'-O-methyl-ellagic acid-4-O-β-D-xylopyranoside. The biosynthesis of this compound is associated with the shikimates and phenylpropanoids pathway. imsc.res.in
The initial isolation and characterization of this compound were from the plant Duchesnea indica Focke, also known as the Indian mock strawberry. researchgate.net This perennial herb is part of the Rosaceae family and has a history of use in traditional folk medicine across Asia, including in China and Pakistan. researchgate.netpakbs.orgnih.gov Beyond Duchesnea indica, this compound has also been isolated from the roots and leaves of Diplopanax stachyanthus, a plant in the Araliaceae family used in traditional Vietnamese medicine. researchgate.netnih.gov Researchers have also identified its presence in other plants, such as Anogeissus leiocarpus and Bridelia ferruginea. mdpi.commdpi.com
The broader chemical family to which this compound belongs, ellagitannins, are known for their chemical complexity and are a significant group of hydrolyzable tannins found widely among dicotyledonous plants. nih.gov
Significance of this compound in Contemporary Biomedical Research
This compound is gaining attention in the scientific community for its potential biological activities. As a member of the ellagic acid glycoside family, it is part of a group of compounds recognized for a wide range of pharmacological effects. nih.gov Research into the plant extracts from which this compound is derived reveals a foundation for its biomedical interest. For instance, extracts of Duchesnea indica have demonstrated anti-inflammatory, antioxidant, antimicrobial, and antiviral properties in modern pharmacological studies. researchgate.netnih.govresearchgate.net Similarly, ellagic acid and its derivatives are noted for their antioxidant and potential neuroprotective activities, among other effects. nih.govfrontiersin.org
Direct research on this compound has indicated it possesses anti-fungal properties. The compound's presence in plants with long histories in traditional medicine further fuels scientific inquiry into its specific contributions to the observed therapeutic effects of these botanicals. pakbs.orgresearchgate.net The investigation into natural products like this compound is a crucial area of biomedical research, aimed at discovering new lead compounds and understanding the mechanisms behind the medicinal properties of plants. researchgate.netresearchgate.net
Detailed Research Findings
Scientific investigation into this compound has established its fundamental chemical and physical properties. This data provides a foundation for further research into its biological activities and potential applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H16O12 | chemblink.combiosynth.com |
| Molecular Weight | 448.3 g/mol | biosynth.com |
| IUPAC Name | 6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
| Synonym | 3'-O-Methyl-ellagic acid-4-O-β-D-xylopyranoside | |
| CAS Number | 176665-78-4 | chemblink.com |
| Appearance | Powder | |
| Chemical Classification | Natural Phenol, Hydrolyzable Tannin | imsc.res.in |
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O12/c1-28-15-7(21)2-5-11-10-6(19(27)32-17(11)15)3-9(13(24)16(10)31-18(5)26)30-20-14(25)12(23)8(22)4-29-20/h2-3,8,12,14,20-25H,4H2,1H3/t8-,12+,14-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXNJGHUQUHOGC-ZDLAQBPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(CO5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Extraction Methodologies for Ducheside a
Natural Botanical Sources and Phytochemical Profile
Duchesnea indica, commonly known as mock strawberry or Indian strawberry, stands out as the primary and most well-documented botanical source of Ducheside A. This perennial herb, belonging to the Rosaceae family, is native to Southern and Eastern Asia and is recognized for its rich and diverse phytochemical profile. Beyond this compound, D. indica is a reservoir of various secondary metabolites.
The phytochemical landscape of D. indica is complex, featuring a wide array of compound classes. These include other phenolic compounds such as ellagic acid and its derivatives, flavonoids, and tannins. iipseries.org Additionally, the plant is known to contain terpenoids and sterols. iipseries.org This intricate mixture of chemical constituents necessitates the use of targeted and efficient extraction and purification techniques to isolate this compound. The presence of these other compounds underscores the importance of the methodologies discussed in the subsequent sections to achieve a high degree of purity for the target molecule.
A study focusing on the phenolic profile of D. indica successfully identified and quantified 27 different phenolic compounds, which were categorized into four main groups: ellagitannins, ellagic acid and its glycosides, hydroxybenzoic and hydroxycinnamic acid derivatives, and flavonols. thermofisher.com This detailed analysis highlights the chemical complexity of the plant and provides a basis for developing selective isolation protocols for this compound.
| Compound Class | Examples Found in Duchesnea indica |
| Ellagic Acid Glycosides | This compound, Ducheside B |
| Ellagitannins | Various unidentified ellagitannins |
| Flavonoids | Quercetin, Kaempferol derivatives |
| Terpenoids | Ursolic acid, Pomolic acid |
| Sterols | β-sitosterol |
| Phenolic Acids | Brevifolin carboxylic acid, Caffeic acid |
Scientific literature currently lacks comprehensive studies that provide a comparative analysis of this compound content across different ecotypes of Duchesnea indica or throughout its various developmental stages. While research has been conducted on the morphological and anatomical variations of D. indica in response to different environmental conditions, such as sun exposure and nutrient availability, these studies have not extended to the quantitative analysis of specific phytochemicals like this compound. mdpi.com
For instance, it has been observed that D. indica plants growing in shaded conditions exhibit lower biomass and produce fewer flowers and fruits compared to those in full sunlight. mdpi.com However, the impact of these environmental variables on the concentration of this compound in the plant tissues remains an area for future investigation. Similarly, how the content of this compound fluctuates between the leaves, roots, and fruits, or how it changes as the plant matures from a seedling to a fully grown specimen, has not been specifically documented. Establishing these parameters would be crucial for optimizing harvesting strategies to maximize the yield of this compound.
Advanced Extraction Techniques for this compound
The initial step in isolating this compound involves its extraction from the solid plant material. The choice and optimization of the extraction technique are critical for achieving high yields and preserving the chemical integrity of the compound.
Traditional solvent-based extraction remains a fundamental approach for obtaining this compound from Duchesnea indica. The selection of an appropriate solvent is paramount, with the polarity of the solvent playing a key role in the extraction efficiency of this polar glycoside.
Ethanol (B145695) and water, often in combination, are commonly employed solvents for the extraction of phenolic compounds from D. indica. edubirdie.com The optimization of a solvent-based extraction protocol involves the systematic variation of several key parameters to maximize the yield of the target compound. These parameters include:
Solvent Composition: The ratio of ethanol to water can be adjusted to fine-tune the polarity of the solvent mixture.
Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compound, but may also lead to its degradation if excessive.
Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the compound.
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
While general principles of optimizing solvent extraction are well-established, specific studies detailing the systematic optimization of these parameters for maximizing the yield of this compound from D. indica are not extensively available in the current body of scientific literature. However, research on the extraction of other phenolic compounds from similar plant matrices can provide valuable insights for developing an effective protocol for this compound.
In recent years, there has been a significant shift towards the development and application of "green" extraction techniques that are more environmentally friendly, consuming less energy and toxic solvents. While specific applications of these methods for this compound are not yet widely reported, their successful use for extracting similar phenolic compounds from other plant sources suggests their potential applicability.
Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, which can lead to higher extraction yields in shorter times and at lower temperatures compared to conventional methods. mdpi.com
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant material, leading to the partitioning of the analytes from the sample matrix into the solvent. This method can significantly reduce extraction time and solvent consumption. phcogrev.com Studies on other plants of the indica species have demonstrated the effectiveness of MAE for extracting phenolic compounds. analis.com.myjapsonline.com
The table below summarizes the key parameters that are typically optimized for these green extraction techniques.
| Green Extraction Technique | Key Optimization Parameters |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic power and frequency, Extraction time, Temperature, Solvent type and volume |
| Microwave-Assisted Extraction (MAE) | Microwave power, Irradiation time, Temperature, Solvent type and composition, Solid-to-liquid ratio |
The application of these modern techniques to the extraction of this compound from Duchesnea indica represents a promising area for future research, with the potential to develop more efficient and sustainable isolation processes.
Chromatographic Separation and Purification Strategies for this compound
Following the initial extraction, the crude extract contains a complex mixture of compounds from which this compound must be isolated and purified. Chromatographic techniques are indispensable for this purpose, leveraging the different physicochemical properties of the components to achieve separation.
A multi-step chromatographic approach is often necessary to obtain high-purity this compound. A common strategy involves an initial fractionation using column chromatography . This may involve the use of a non-polar stationary phase like macroporous resin to first capture the phenolic compounds from the aqueous extract, followed by elution with a solvent of increasing polarity, such as an ethanol-water gradient. nih.gov This initial step helps to remove highly polar or non-polar impurities, enriching the fraction containing this compound.
Further purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) . This technique offers high resolution and is capable of separating structurally similar compounds. The choice of the stationary phase (e.g., C18 for reversed-phase chromatography) and the optimization of the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape) are critical for achieving the desired separation. ingenieria-analitica.com
The general workflow for the chromatographic purification of this compound can be summarized as follows:
Initial Crude Extract Preparation: The solvent from the initial extraction is evaporated to yield a concentrated crude extract.
Fractionation by Column Chromatography: The crude extract is subjected to column chromatography (e.g., with macroporous resin or silica (B1680970) gel) to obtain a fraction enriched in this compound.
Final Purification by Preparative HPLC: The enriched fraction is further purified by preparative HPLC to isolate this compound with a high degree of purity.
Purity Confirmation: The purity of the isolated this compound is then confirmed using analytical techniques such as analytical HPLC and spectroscopic methods (e.g., Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy).
This systematic approach ensures the successful isolation of pure this compound for further scientific investigation.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in phytochemistry for the separation, identification, and quantification of individual compounds within a complex mixture. labinsights.nlwikipedia.org Its application for this compound spans both analytical and preparative scales, each serving a distinct purpose in the research and development workflow.
Analytical HPLC is primarily used for qualitative and quantitative analysis. chromtech.com In the context of this compound, it is employed to rapidly screen plant extracts to confirm the presence of the compound and determine its concentration. For instance, studies on the phenolic composition of plants like Cistus ladanifer have utilized HPLC coupled with advanced detectors like Diode-Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI/MS) to identify this compound within the extract. uminho.pt This analytical approach provides high resolution and sensitivity, allowing for precise identification based on retention time and mass-to-charge ratio, even when the compound is present in low concentrations. labinsights.nl
Preparative HPLC scales up the principles of analytical HPLC with the objective of isolating and purifying larger quantities of a target compound. chromtech.com Once analytical methods confirm the presence of this compound in a crude extract, preparative HPLC is used to separate it from other co-extracted substances. This is achieved by using columns with a larger internal diameter and stationary phase particle size, which can accommodate significantly higher sample loads. wikipedia.org While the fundamental separation principles remain the same, often involving reversed-phase chromatography where compounds are separated based on hydrophobicity, the goal shifts from data generation to material collection. nih.gov The fractions containing the purified this compound are collected as they elute from the column for subsequent use. chromtech.com
Table 1: Comparison of Analytical and Preparative HPLC
| Feature | Analytical HPLC | Preparative HPLC |
| Primary Goal | Identification and quantification of compounds in a sample. wikipedia.orgchromtech.com | Isolation and purification of specific compounds for further use. chromtech.com |
| Column Internal Diameter (ID) | Typically small (e.g., 4.6 mm). wikipedia.org | Larger (e.g., >10 mm to several centimeters). wikipedia.orgchemexpress.com |
| Sample Loading Capacity | Low (microgram to low milligram range). | High (milligram to kilogram scale). chemexpress.com |
| Flow Rate | Lower (e.g., mL/min). | Higher (e.g., tens to hundreds of mL/min, or L/min for industrial scale). chemexpress.com |
| Outcome | Chromatogram showing peaks for data analysis. wikipedia.org | Collection of purified fractions of the target compound. chromtech.com |
| Focus | High resolution and sensitivity. labinsights.nl | High throughput and yield. chromtech.com |
Advanced Preparative Chromatographic Approaches
Beyond standard preparative HPLC, other advanced and large-scale chromatographic techniques are employed for the efficient isolation of natural products like this compound from complex plant matrices. These methods are chosen based on the required scale, purity, and the physicochemical properties of the target compound.
Flash Column Chromatography is a widely used preparative technique that is faster than traditional column chromatography because it uses pressure to force the solvent through the column. ed.gov It is often used as an initial purification step to separate the crude plant extract into simpler fractions before final purification by preparative HPLC. This approach helps to reduce the complexity of the mixture, thereby improving the efficiency and resolution of the final HPLC step. ed.gov
Centrifugal Partition Chromatography (CPC) , also known as counter-current chromatography, is a liquid-liquid preparative chromatography technique that does not use a solid stationary phase. Instead, it relies on the partitioning of solutes between two immiscible liquid phases. rotachrom.com One liquid serves as the stationary phase, held in place by a strong centrifugal force, while the other mobile phase is pumped through it. This method eliminates irreversible adsorption onto a solid support, leading to high recovery of the target compound and reducing solvent consumption. It is particularly suitable for the large-scale purification of polar compounds from natural extracts and represents a cost-effective and sustainable alternative for industrial production. rotachrom.com
Table 2: Overview of Advanced Preparative Chromatography Techniques
| Technique | Principle | Primary Application in Natural Product Isolation | Key Advantages |
| Preparative HPLC | High-pressure liquid chromatography on a large scale, separating compounds based on their affinity for the stationary phase. wikipedia.org | Final purification step to obtain highly pure compounds (e.g., >98%). chemfaces.com | High resolution and purity; well-established and versatile. labinsights.nl |
| Flash Chromatography | Medium-pressure liquid chromatography using a solid stationary phase for rapid separation. ed.gov | Initial fractionation of crude extracts to simplify the mixture before final purification. | Fast, low-cost, and effective for pre-purification of large sample quantities. ed.gov |
| Centrifugal Partition Chromatography (CPC) | Liquid-liquid separation based on a compound's partition coefficient between two immiscible liquid phases, without a solid support. rotachrom.com | Large-scale and industrial purification of target compounds from complex mixtures. | No irreversible adsorption, high sample loading capacity, high product recovery, and lower solvent cost. rotachrom.com |
Advanced Structural Elucidation and Spectroscopic Characterization of Ducheside a
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation of novel natural products, offering unparalleled precision in mass determination, which is crucial for ascertaining the elemental composition of a molecule.
HR-ESI-Q-TOF-MS Analysis for Precise Mass Measurement
High-resolution electrospray ionization quadrupole time-of-flight mass spectrometry (HR-ESI-Q-TOF-MS) was employed to determine the precise molecular weight and, consequently, the molecular formula of Ducheside A. This technique provides mass measurements with high accuracy, typically to several decimal places, allowing for the unambiguous assignment of an elemental formula. The analysis of this compound yielded a molecular formula of C₂₀H₁₆O₁₂ and a molecular weight of 448.33 g/mol . medchemexpress.com
| Parameter | Observed Value |
| Molecular Formula | C₂₀H₁₆O₁₂ |
| Molecular Weight | 448.33 g/mol |
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was utilized to assemble the complete chemical structure of this compound.
1D NMR (¹H, ¹³C) for Primary Structure Elucidation
¹H NMR and ¹³C NMR spectra provide fundamental information about the proton and carbon frameworks of a molecule, respectively. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal the connectivity between neighboring protons. While the specific 1D NMR data for this compound is detailed in the original isolation paper, a representative dataset for a closely related compound, 3-O-methyl ellagic acid 4-O-β-D-glucopyranoside, showcases the types of signals observed. For this compound, which is 3'-O-methyl-ellagic acid-4-O-beta-D-xylopyranoside, similar characteristic signals for the ellagic acid core and the sugar moiety would be expected.
Table of Representative ¹H NMR Data for an Ellagic Acid Glycoside Moiety
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| H-2', H-6' | 7.11 (s) |
| H-8 | 6.38 (d, J=2.0 Hz) |
| H-6 | 6.21 (d, J=2.0 Hz) |
| 4'-OCH₃ | 3.75 (s) |
Table of Representative ¹³C NMR Data for an Ellagic Acid Glycoside Moiety
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1'' (anomeric) | 101.32 |
| C-2'' | 71.46 |
| C-3'' | 70.33 |
| C-4'' | 65.94 |
Note: The data presented are for a related compound and serve to illustrate the expected spectral features. The precise chemical shifts for this compound would be found in the primary literature.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional NMR experiments are crucial for establishing the intricate network of connections within a molecule.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of spin systems within the molecule, such as the individual sugar rings and aromatic systems.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). HMBC is vital for connecting different structural fragments, such as linking the sugar moiety to the aglycone (the ellagic acid core).
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity, which is critical for determining the relative stereochemistry and conformation of the molecule, including the orientation of the glycosidic linkage.
Through the combined interpretation of these 2D NMR spectra, the complete connectivity and stereochemistry of this compound were unequivocally established as 3'-O-methyl-ellagic acid-4-O-beta-D-xylopyranoside.
Vibrational Spectroscopy for Functional Group and Structural Confirmation
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups within a molecule. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present in its structure.
Table of Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3400 | O-H (hydroxyl groups) | Stretching |
| ~3080 | C-H (aromatic) | Stretching |
| ~2920 | C-H (aliphatic) | Stretching |
| ~1720 | C=O (lactone) | Stretching |
| ~1610, 1500 | C=C (aromatic) | Stretching |
The collective data from these powerful spectroscopic techniques provide a comprehensive and unambiguous structural determination of this compound, laying the foundation for further investigation into its chemical and biological properties.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, yielding a unique "fingerprint" for a specific compound. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a powerful complementary technique to infrared (IR) spectroscopy. msu.edu For this compound, a Raman spectrum would reveal characteristic vibrational modes of its complex structure, including the aromatic rings of the ellagic acid core, the glycosidic linkage, and the xylopyranoside moiety.
Although a specific experimental Raman spectrum for this compound has not been reported in the peer-reviewed literature, the expected spectral features can be predicted based on its known functional groups. The analysis would focus on identifying key vibrational bands that confirm the molecular backbone and substituent groups.
Key Expected Raman Shifts for this compound:
| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
| Aromatic C=C | 1550-1650 | Stretching |
| C-O-C (ether/glycosidic) | 1050-1200 | Stretching |
| Phenolic C-O | 1200-1300 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
The collection of these specific wavenumbers would constitute a unique molecular fingerprint for this compound, allowing for its unambiguous identification and differentiation from similar ellagic acid glycosides. wikipedia.org
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be constructed, revealing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.com
For this compound, which contains multiple chiral centers within its xylopyranoside unit, obtaining a single crystal suitable for X-ray diffraction would be a primary goal for unambiguous structural confirmation. The resulting crystallographic data would provide the absolute configuration of each stereocenter, confirming the β-D-xylopyranoside nature of the sugar moiety and its attachment point to the 3'-O-methyl-ellagic acid core.
As of now, the crystal structure of this compound has not been deposited in crystallographic databases. However, a successful crystallographic analysis would yield a set of crystallographic parameters that precisely define its solid-state structure.
Hypothetical Crystallographic Data for this compound:
| Parameter | Description | Example Value |
| Crystal System | The symmetry of the unit cell. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |
| a, b, c (Å) | The dimensions of the unit cell. | a = 10.2, b = 15.5, c = 20.1 |
| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 90, γ = 90 |
| Z | The number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
This level of detail is unparalleled by other techniques and would provide the ultimate proof of this compound's molecular architecture.
Integration of Spectroscopic Data with Computational Chemistry for Structural Verification
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for verifying and refining chemical structures determined by experimental means. mdpi.comresearchgate.net By creating a theoretical model of a molecule, researchers can calculate various properties, including its optimal geometry, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts.
In the case of this compound, where experimental Raman and X-ray data may be unavailable, computational modeling serves as a powerful predictive tool. A DFT analysis would begin by building an in-silico model of the proposed structure of this compound. This model would then be subjected to geometry optimization to find its most stable, lowest-energy conformation.
From this optimized structure, a theoretical Raman spectrum can be calculated. nih.gov The predicted vibrational frequencies can then be compared to the expected values for its functional groups, providing theoretical support for the compound's identity. Furthermore, computational models can help to resolve ambiguities in complex NMR spectra by predicting chemical shifts and coupling constants for different possible isomers, thus confirming the correct structural assignment. mdpi.com The synergy between experimental data and computational validation provides a much higher level of confidence in the final elucidated structure. researchgate.net
Elucidation of Ducheside a Biosynthetic Pathways
Identification of Key Precursor Molecules and Metabolic Intermediates
The assembly of Ducheside A relies on the convergence of several metabolic pathways that supply the necessary molecular building blocks. Metabolic intermediates are the compounds formed during the conversion of initial substrates into final products in a series of enzyme-catalyzed reactions. wikipedia.orgwikipedia.orgtaylorandfrancis.com
Key precursors and intermediates in the proposed biosynthesis of this compound include:
Gallic Acid : Derived from the shikimate pathway, gallic acid is the foundational phenolic unit for the ellagic acid scaffold.
Ellagic Acid : This core structure is formed by the oxidative dimerization of two gallic acid molecules.
3-O-Methylellagic Acid : This intermediate is formed through the specific methylation of ellagic acid. It is the direct aglycone precursor to this compound. otago.ac.nz
S-Adenosylmethionine (SAM) : Acting as the primary methyl group donor, SAM is essential for the formation of 3-O-methylellagic acid.
D-Xylose : This pentose (B10789219) sugar is the glycosidic moiety attached to the aglycone. It is supplied in an activated form.
UDP-Xylose : As the activated sugar donor, UDP-xylose is the key intermediate that allows for the enzymatic transfer of xylose to the 3-O-methylellagic acid core.
The pathway can be conceptualized as starting with simple precursors from carbohydrate metabolism, which enter the shikimate pathway to produce gallic acid. openaccessjournals.com This is followed by a series of tailoring reactions that build the final this compound molecule.
Characterization of Biosynthetic Enzymes Involved in this compound Formation
While the specific enzymes for this compound biosynthesis have not been isolated and characterized from Duchesnea indica, their identities can be inferred based on the known biochemistry of similar phenolic compounds in other plant species. The pathway would require the coordinated action of several enzyme classes.
In many fungi and plants, genes for the biosynthesis of secondary metabolites are organized into biosynthetic gene clusters (BGCs). dtu.dkmdpi.com This co-localization facilitates the coordinated regulation and expression of the entire pathway. A typical BGC contains genes encoding the core synthases, tailoring enzymes (like methyltransferases and glycosyltransferases), and sometimes transporters or resistance proteins. ziemertlab.comfrontiersin.org
While a specific BGC for this compound has not been identified, genomic analysis of Duchesnea or related Rosaceae species could reveal such a cluster. Modern genomic tools like antiSMASH and functional annotation pipelines allow for the prediction of BGCs and the assignment of putative functions to the genes within them based on homology to known enzymes. frontiersin.orgelifesciences.orgresearchgate.net Identifying a cluster containing a putative laccase, an O-methyltransferase, and a glycosyltransferase would provide strong evidence for its involvement in this compound synthesis. nih.govresearchgate.net
The proposed biosynthetic steps are catalyzed by distinct enzyme families with well-studied catalytic mechanisms. mdpi.comnih.govrsc.org
Formation of Ellagic Acid : This step is believed to be catalyzed by a laccase or peroxidase . These oxidoreductases generate galloyl radicals from gallic acid, which then undergo non-enzymatic or enzyme-mediated coupling to form the C-C and C-O bonds of the ellagic acid lactone structure.
Methylation of Ellagic Acid : A specific O-methyltransferase (OMT) is responsible for transferring a methyl group from S-adenosylmethionine (SAM) to the 3'-hydroxyl group of ellagic acid. This reaction proceeds via a typical S_N2 mechanism, where the hydroxyl oxygen acts as a nucleophile attacking the methyl group of SAM.
Glycosylation of 3-O-Methylellagic Acid : The final step is catalyzed by a UDP-dependent glycosyltransferase (UGT) . Specifically, a xylosyltransferase would utilize UDP-xylose as the activated sugar donor. The enzyme facilitates the transfer of the xylose moiety to the 4'-hydroxyl group of 3-O-methylellagic acid to form the final product, this compound. nih.gov
Proposed Biosynthetic Cascade and Rate-Limiting Steps
A biosynthetic cascade is a sequence of enzyme-catalyzed reactions that convert a precursor into a series of intermediates and finally to the end product. researchgate.netnih.govnih.govrsc.org
Proposed Biosynthetic Cascade for this compound:
Gallic Acid Synthesis : Production via the shikimate pathway.
Oxidative Dimerization : Two molecules of gallic acid are coupled by a laccase/peroxidase to form ellagic acid.
Methylation : An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from SAM to ellagic acid, yielding 3-O-methylellagic acid.
Glycosylation : A glycosyltransferase (GT) attaches a xylose unit from UDP-xylose to 3-O-methylellagic acid, completing the synthesis of this compound.
The oxidative coupling of gallic acid to form the ellagic acid scaffold, as this is a key committing step.
The activity of the specific O-methyltransferase or glycosyltransferase, whose expression levels or substrate availability could be tightly controlled.
Identifying the precise rate-limiting step would require detailed kinetic analysis of each enzyme in the pathway. nih.gov
Biosynthetic Pathway Engineering for Enhanced Production of this compound
Metabolic engineering aims to optimize genetic and regulatory processes within cells to increase the production of a desired substance. wikipedia.org Although this compound itself has not been the target of such engineering, established strategies could be applied to enhance its yield in a plant or microbial system. dtu.dk
Key Strategies Include:
Overexpression of Rate-Limiting Enzymes : Once the rate-limiting enzyme is identified (e.g., the specific OMT or laccase), its corresponding gene can be overexpressed to increase the metabolic flux through the pathway. wikipedia.orgfrontiersin.org
Blocking Competing Pathways : Precursors like gallic acid and UDP-xylose are used in various cellular processes. Down-regulating or knocking out genes of competing pathways could redirect these precursors towards this compound synthesis.
Heterologous Expression : The entire biosynthetic pathway could be reconstructed in a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.govbiorxiv.org This involves introducing all the necessary genes (laccase, OMT, GT) into the host, which can be optimized for high-density fermentation, offering a scalable and controlled production platform. dtu.dkfrontiersin.org
Enzyme Engineering : The catalytic efficiency or substrate specificity of the biosynthetic enzymes could be improved through protein engineering techniques like site-directed mutagenesis. wikipedia.orgfrontiersin.org
These approaches, combining synthetic biology with biocatalysis, provide a powerful toolkit for boosting the production of complex natural products like this compound. nih.gov
Chemical Synthesis and Derivatization Strategies for Ducheside a
Retrosynthetic Analysis and Strategic Disconnections for Total Synthesis
A retrosynthetic analysis of Ducheside A would logically involve two primary disconnections, as illustrated in Figure 1. This approach breaks down the complex target molecule into simpler, more readily available starting materials. nih.govworldscientific.com
The first key disconnection is the C-O glycosidic bond between the xylopyranose sugar and the ellagic acid core. This is a standard approach in the synthesis of glycosides, leading to a protected xylosyl donor and a protected 3-O-methyl-ellagic acid acceptor. The choice of protecting groups on both fragments would be crucial to ensure compatibility with the planned coupling reaction and to allow for selective deprotection later in the synthesis.
The second set of disconnections would focus on the ester linkages of the ellagic acid lactones. However, a more practical approach would be to start with a pre-formed, appropriately protected 3-O-methyl-ellagic acid derivative. This simplifies the synthesis by avoiding the need to construct the ellagic acid core itself.
This retrosynthetic strategy leads to two key building blocks:
A protected D-xylose derivative: This would likely be a glycosyl halide, trichloroacetimidate, or other activated sugar designed for stereoselective glycosylation.
A protected 3-O-methyl-ellagic acid: The protection of the remaining hydroxyl groups is essential to direct the glycosylation to the desired position and to prevent side reactions.
Figure 1. Proposed Retrosynthetic Analysis of this compound
Development of Total Synthesis Methodologies
While a total synthesis of this compound has not been reported, methodologies developed for other ellagitannins provide a clear blueprint for how such a synthesis could be approached. kyoto-u.ac.jpnih.govresearchgate.netjst.go.jp
The formation of the β-glycosidic linkage in this compound is a significant stereochemical hurdle. Several methods could be employed to achieve the desired stereoselectivity. researchgate.netmdpi-res.comrsc.orgacs.org
One common strategy involves the use of a participating protecting group at the C2 position of the xylose donor, such as an acetate (B1210297) or benzoate (B1203000) group. This group can form a cyclic intermediate that blocks the α-face of the anomeric carbon, directing the incoming nucleophile (the ellagic acid derivative) to the β-face.
Alternatively, promoter-controlled stereoselectivity could be utilized. The choice of Lewis acid or other promoter for the glycosylation reaction can influence the stereochemical outcome. For instance, certain promoters may favor an SN2-like displacement at the anomeric center, leading to the inversion of stereochemistry from an α-configured donor to a β-configured product.
A recent development in glycosylation is the use of photocatalysis , which has been shown to be effective for the synthesis of glycosides. researchgate.netkeio.ac.jp This method could potentially be adapted for the synthesis of this compound, offering a mild and efficient way to construct the glycosidic bond.
Table 1: Potential Stereoselective Glycosylation Strategies for this compound
| Glycosylation Strategy | Key Features | Potential Outcome for this compound |
| Neighboring Group Participation | Use of a participating protecting group (e.g., acetate) at C2 of the xylose donor. | High β-selectivity due to the formation of a dioxolanylium ion intermediate. |
| Promoter-Controlled Glycosylation | Selection of a specific Lewis acid or promoter to influence the reaction pathway. | Can achieve high β-selectivity depending on the promoter and reaction conditions. |
| Photocatalytic Glycosylation | Use of a photocatalyst to activate the glycosyl donor under mild conditions. | Potentially high yields and stereoselectivity with reduced side reactions. |
Applying green chemistry principles to the synthesis of a complex molecule like this compound would involve several considerations to minimize its environmental impact. uni-regensburg.deotago.ac.nzrsc.orgCurrent time information in Bangalore, IN.nih.gov
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. This would involve choosing reactions that are addition-based rather than substitution-based where possible.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids.
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. This is particularly relevant in the glycosylation step, where catalytic promoters can be used.
Renewable Feedstocks: Ideally, the starting materials for the synthesis would be derived from renewable sources. Since both ellagic acid and xylose are natural products, a semi-synthetic approach would align well with this principle.
Molecular Mechanisms and Cellular Targets of Ducheside a
Investigation of Molecular Interactions with Biological Macromolecules
The biological activity of a compound is often predicated on its ability to interact with and modulate the function of macromolecules such as enzymes and receptors. Research into Ducheside A has begun to map these interactions.
Enzyme Inhibition and Activation Profiling
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. wikipedia.org Profiling the inhibitory or activatory effects of a compound against a panel of enzymes can provide significant insights into its potential biological roles.
The enzyme lactate (B86563) dehydrogenase (LDH) is crucial for the energy metabolism of Plasmodium species, the parasites responsible for malaria. rcsb.orgnih.gov Specifically, it catalyzes the interconversion of L-lactate and pyruvate, a critical step in anaerobic glycolysis. hu.edu.jo This reliance makes Plasmodium LDH (pLDH) an attractive target for the development of new antimalarial drugs. rcsb.orgpsu.edu
Molecular docking studies have been employed to investigate the potential of various natural compounds, including this compound, to inhibit pLDH. hu.edu.jo These computational models predict the binding affinity and interaction patterns between a ligand (the compound) and its target protein (the enzyme). In a comparative docking study, this compound was evaluated for its interaction with the LDH of three Plasmodium species: P. falciparum, P. vivax, and P. malariae. The results, presented in Table 1, indicate the predicted binding energy of this compound with the respective LDH enzymes. A lower binding energy value suggests a more stable and favorable interaction. For comparison, the binding energy of the natural cofactor NAD+ is also included.
Table 1: Predicted Binding Energies of this compound with Plasmodium spp. Lactate Dehydrogenase
| Species | This compound Binding Energy (Kcal/mol) | NAD+ Binding Energy (Kcal/mol) |
|---|---|---|
| P. falciparum | -336.78 | -343.35 |
| P. vivax | -293.46 | -345.24 |
| P. malariae | -315.89 | -340.56 |
Data sourced from a molecular docking study by Al-Salahi et al. (2016). hu.edu.jo
The study suggested that this compound could potentially act as an inhibitor by competing with the binding of the cofactor NAD+ to the enzyme's active site. hu.edu.jo The amino acid residues within the active site of pLDH are highly conserved across different Plasmodium species, providing a basis for broad-spectrum inhibitory potential. hu.edu.jo
Neuraminidase is a key enzyme for influenza viruses, facilitating the release of newly formed virus particles from infected cells. frontiersin.orgmdpi.com Inhibition of this enzyme is a validated strategy for antiviral therapy. nih.gov
A study focused on identifying neuraminidase inhibitors from Duchesnea indica Andr. (mockstrawberry) utilized a ligand fishing approach with neuraminidase immobilized on magnetic beads. nih.gov This technique allows for the selective capture of compounds that bind to the target enzyme. Through this method, followed by high-performance liquid chromatography coupled with mass spectrometry, this compound was identified as one of the potential neuraminidase inhibitors from the plant extract. nih.gov
Further in vitro assays are necessary to quantify the specific inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. isirv.orgnih.gov The identification of this compound as a potential neuraminidase binder opens an avenue for further investigation into its antiviral properties.
Ligand-Receptor Binding Studies
Currently, there is a lack of specific published research focusing on the direct ligand-receptor binding studies of this compound with cellular receptors. Such studies are crucial for understanding its potential effects on signaling pathways initiated at the cell surface.
Cellular Pathway Modulation by this compound
Beyond direct enzyme inhibition, bioactive compounds can influence cellular behavior by modulating complex signaling pathways that govern fundamental processes like cell survival and death.
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. bio-rad-antibodies.comthermofisher.com Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. nih.gov
Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where the process is often inhibited, and neurodegenerative disorders, where it can be excessively activated. nih.gov The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. researchgate.net
While the broader class of iridoid glycosides has been noted for pro-apoptotic activities, specific studies detailing the precise mechanisms by which this compound induces apoptosis are still emerging. The intrinsic pathway is often initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF). thermofisher.comamegroups.org AIF can translocate to the nucleus and induce DNA fragmentation, a key feature of apoptosis. amegroups.org The extrinsic pathway is triggered by the binding of extracellular death ligands to their cognate receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation. bio-rad-antibodies.comthermofisher.com
Further research is required to determine whether this compound activates the intrinsic, extrinsic, or both pathways of apoptosis and to identify the specific molecular players (e.g., Bcl-2 family proteins, caspases) it modulates.
Mitochondrial Pathway Activation (Bax/Bcl-2 Ratio, Cytochrome c Release, Caspase Cascade)
This compound has been shown to induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. rndsystems.combosterbio.com The ratio of these proteins is a critical determinant of cell survival or death. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane. researchgate.netnih.gov
This increased permeability results in the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c. rndsystems.comresearchgate.netnih.gov Once in the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome. researchgate.netnih.gov The apoptosome then recruits and activates pro-caspase-9, initiating a cascade of effector caspases, such as caspase-3. researchgate.netuni-osnabrueck.de These activated caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical changes of programmed cell death. nih.govresearchgate.net
| Key Event | Description | Mediators |
|---|---|---|
| Bax/Bcl-2 Ratio | The balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increased ratio favors apoptosis. | Bax, Bcl-2 |
| Cytochrome c Release | The release of cytochrome c from the mitochondria into the cytosol, a critical step in initiating the caspase cascade. | Bax, Bak |
| Caspase Cascade | A series of enzymatic activations, starting with an initiator caspase (e.g., caspase-9) and leading to the activation of executioner caspases (e.g., caspase-3). | Caspase-9, Caspase-3 |
Regulation of Cell Cycle Progression
The cell cycle is a fundamental process that governs cell proliferation. It is tightly controlled by a series of checkpoints and regulatory proteins to ensure proper cell division.
The progression through the different phases of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) by their regulatory partners, the cyclins. biolegend.comkhanacademy.orgnih.gov Different cyclin-CDK complexes are active at specific stages of the cell cycle. For instance, Cyclin D-CDK4/6 complexes are crucial for the G1 phase, while Cyclin E-CDK2 governs the G1/S transition and Cyclin A-CDK2 is essential for S phase progression. biolegend.comyoutube.com M-cyclin (Cyclin B) in partnership with CDK1 orchestrates the events of mitosis. khanacademy.org The activity of these complexes is meticulously regulated to control cell cycle transitions. khanacademy.org
Perturbation of Key Intracellular Signaling Pathways (e.g., Wnt, PI3K-Akt, IL-6/STAT3, ERK1/2)
This compound can influence a variety of intracellular signaling pathways that are crucial for cell growth, survival, and proliferation.
Wnt Signaling Pathway: The Wnt signaling pathway is a highly conserved pathway involved in embryonic development, cell proliferation, and differentiation. frontiersin.orgnih.govwikipedia.org It is broadly categorized into the canonical (β-catenin dependent) and non-canonical pathways. wikipedia.orgmdpi.com In the canonical pathway, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator. rockland.com The Dishevelled (Dvl) protein is a key mediator in transducing the Wnt signal. frontiersin.orgnih.gov
PI3K-Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)-Akt pathway is a central regulator of cell survival, growth, and proliferation. genome.jpkegg.jpcellsignal.com Activation of this pathway, often by growth factors, leads to the phosphorylation and activation of Akt. nih.gov Activated Akt then phosphorylates a wide range of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and regulating cell cycle progression. cellsignal.comnih.gov Dysregulation of this pathway is a common feature in many diseases, including cancer. nih.govnih.gov
IL-6/STAT3 Signaling Pathway: The Interleukin-6 (IL-6)/STAT3 pathway is a critical signaling cascade involved in inflammation, immune responses, and cell proliferation. nih.gov Binding of IL-6 to its receptor activates the associated Janus kinase (JAK), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov Activated STAT3 then dimerizes, translocates to the nucleus, and regulates the expression of target genes involved in cell survival and proliferation. qiagen.com
ERK1/2 Signaling Pathway: The Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling network, plays a pivotal role in cell proliferation, differentiation, and survival. frontiersin.orgnih.gov This pathway can be activated by various extracellular stimuli, including growth factors. frontiersin.org Once activated, the ERK1/2 cascade can influence gene expression and protein activity, thereby regulating fundamental cellular processes. frontiersin.orgnih.gov
Modulation of Oxidative Stress Response and Antioxidant Defense Systems
Cells possess intricate antioxidant defense systems to counteract the damaging effects of reactive oxygen species (ROS), which are byproducts of normal metabolism. nih.govmdpi.com An imbalance between ROS production and antioxidant defenses leads to oxidative stress, which can damage cellular components and contribute to various pathologies. nih.govmdpi.com
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. mdpi.comnih.govresearchgate.net Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). nih.govoncotarget.com Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes encoding antioxidant proteins, such as heme oxygenase-1 (HO-1). mdpi.comoncotarget.commdpi.com HO-1 plays a crucial role in cellular protection against oxidative injury and inflammation. nih.govmdpi.com
Mechanistic Studies in In Vitro Cellular Models
Analysis of Cellular Proliferation Markers (PCNA, Ki67)
To assess the impact of this compound on cell proliferation in laboratory settings, researchers often analyze the expression of specific protein markers. Proliferating cell nuclear antigen (PCNA) and Ki-67 are two such widely used markers.
PCNA: Also known as cyclin, PCNA is a protein that is essential for DNA replication and repair. ijmcmed.org Its expression is elevated during the G1/S phases of the cell cycle, making it a reliable indicator of cell proliferation. ijmcmed.org
Ki-67: The Ki-67 protein is a nuclear antigen that is present in all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent (G0) cells. ijmcmed.orgugr.es This makes Ki-67 an excellent marker for identifying proliferating cells within a population. nih.govscielo.br Studies have shown a correlation between Ki-67 expression and the proliferative activity of various cell types. researchgate.net
| Marker | Function/Expression | Significance |
|---|---|---|
| PCNA | Essential for DNA replication and repair; elevated in G1/S phases. ijmcmed.org | Indicator of cells actively undergoing DNA synthesis. |
| Ki-67 | Present in all active phases of the cell cycle (G1, S, G2, M); absent in quiescent (G0) cells. ijmcmed.orgugr.es | A widely used marker to determine the growth fraction of a cell population. |
Advanced Cytotoxicity and Apoptotic Assays (e.g., DNA Fragmentation, Flow Cytometry)
The evaluation of a compound's anticancer potential extends beyond initial cytotoxicity screenings to more advanced assays that elucidate the specific mechanisms of cell death. For this compound, an iridoid isolated from Duchesnea indica (also known as Potentilla indica), understanding its interaction with cancer cells at a molecular level is crucial. While specific studies detailing the effects of isolated this compound in advanced apoptotic assays are not extensively available in public literature, the extracts from its source plant have been subjects of such investigations. These studies, alongside research on other iridoids, provide a framework for the methodologies that would be employed to characterize the apoptotic-inducing capabilities of this compound.
Apoptosis, or programmed cell death, is a key target for many chemotherapeutic agents. It is characterized by a series of distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, nuclear and DNA fragmentation, and the formation of apoptotic bodies. Advanced laboratory techniques such as DNA fragmentation assays and flow cytometry are instrumental in detecting and quantifying these apoptotic events.
DNA Fragmentation Assays
A hallmark of the late stages of apoptosis is the activation of endonucleases that cleave the chromosomal DNA into smaller fragments. mdpi.com Several assays are designed to detect this fragmentation, providing definitive evidence of apoptosis.
Agarose (B213101) Gel Electrophoresis: This classic method visualizes the characteristic "ladder" pattern of DNA fragmentation. In apoptotic cells, DNA is cleaved into fragments that are multiples of a nucleosomal unit (approximately 180-200 base pairs). When this fragmented DNA is run on an agarose gel, it separates into bands that resemble a ladder, a distinct feature that is absent in healthy cells or cells undergoing necrosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: The TUNEL assay is a more sensitive method for detecting DNA fragmentation within individual cells. dengetip.com This technique uses the enzyme terminal deoxynucleotidyl transferase (TdT) to add labeled dUTP to the 3'-hydroxyl ends of fragmented DNA. dengetip.com The incorporated label can be fluorescent and detected by microscopy or flow cytometry, allowing for the quantification of apoptotic cells within a population. dengetip.com
Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive technique for detecting DNA damage, including fragmentation, in individual cells. thehewittfertilitycentre.org.uk Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. thehewittfertilitycentre.org.uk Damaged DNA, being more fragmented, migrates further from the nucleus, creating a "comet tail" shape when visualized with a fluorescent dye. The length and intensity of the comet tail are proportional to the extent of DNA damage. thehewittfertilitycentre.org.uk
The following table summarizes the principles of these DNA fragmentation assays.
| Assay Name | Principle | Outcome |
| Agarose Gel Electrophoresis | Separation of DNA fragments by size on an agarose gel. | Visualization of a characteristic "ladder" pattern of internucleosomal DNA cleavage. |
| TUNEL Assay | Enzymatic labeling of the 3'-OH ends of fragmented DNA. | Quantification of apoptotic cells through fluorescence microscopy or flow cytometry. dengetip.com |
| Comet Assay | Electrophoretic migration of fragmented DNA from the nucleus of a single cell. | Visualization and quantification of DNA damage by measuring the "comet tail". thehewittfertilitycentre.org.uk |
Flow Cytometry-Based Apoptotic Assays
Flow cytometry is a powerful, high-throughput technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. nih.govnih.gov It is widely used to study apoptosis by detecting changes in cell morphology, membrane integrity, and the expression of specific apoptotic markers. nih.govresearchgate.net
Annexin V/Propidium Iodide (PI) Staining: This is one of the most common flow cytometry assays to distinguish between healthy, apoptotic, and necrotic cells. nih.gov In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells. By staining cells with both fluorescently labeled Annexin V and PI, flow cytometry can differentiate between:
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Mitochondrial Membrane Potential (MMP) Assay: A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. nih.gov Specific fluorescent dyes, such as JC-1, can be used to measure the MMP. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green. The shift in fluorescence from red to green, detectable by flow cytometry, indicates the loss of MMP and the initiation of apoptosis.
The table below outlines the principles of these flow cytometry-based assays for apoptosis detection.
| Assay Name | Principle | Cellular Target | Outcome |
| Annexin V/PI Staining | Detection of phosphatidylserine exposure and membrane integrity. | Plasma Membrane | Differentiation of live, early apoptotic, and late apoptotic/necrotic cells. nih.gov |
| Cell Cycle Analysis | Measurement of cellular DNA content. | Nuclear DNA | Identification and quantification of apoptotic cells in the sub-G1 phase. nih.gov |
| Mitochondrial Membrane Potential (MMP) Assay | Use of potentiometric dyes to measure changes in mitochondrial polarization. | Mitochondria | Detection of the collapse of mitochondrial membrane potential, an early apoptotic event. nih.gov |
While direct experimental data for this compound using these advanced assays is not readily found in published literature, studies on the extracts of Duchesnea indica have shown induction of apoptosis and cell cycle arrest, suggesting that constituent compounds like this compound are likely contributors to these effects. scispace.com Further research focusing specifically on the isolated this compound is necessary to fully elucidate its cytotoxic mechanisms and to generate specific data for its effects on DNA fragmentation and various apoptotic parameters as measured by flow cytometry.
Computational and Systems Biology Approaches in Ducheside a Research
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.combiosolveit.de This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, such as Ducheside A, to a specific protein target. nih.govnih.gov
Prediction of Binding Modes and Affinities
By simulating the interaction between a ligand and a target protein at an atomic level, molecular docking can provide detailed insights into their binding relationship. openaccessjournals.com The process generates various possible binding poses of the ligand within the active site of the protein. biosolveit.denih.gov These poses are then evaluated using scoring functions that estimate the binding affinity, typically expressed in kcal/mol. dergipark.org.tr A lower binding energy generally indicates a more stable and favorable interaction. dergipark.org.tr This predictive capability allows researchers to identify potential molecular targets for this compound and hypothesize the structural basis for its biological activity. nih.govnih.gov The analysis of these interactions, including hydrogen bonds and van der Waals forces, is crucial for understanding the mechanism of action and for the potential optimization of the compound. openaccessjournals.com
Molecular Dynamics Simulations for Conformational and Binding Dynamics Analysis
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and the protein over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements. researchgate.net This "virtual microscope" is critical for understanding the stability of the predicted binding poses from docking studies and for exploring the energetic landscape of the binding process. researchgate.netcresset-group.com By simulating the protein in a solvated environment, MD can identify stable conformational states and the transitions between them, offering a more realistic representation of the biological system. cresset-group.comnih.gov
Network Pharmacology for Polypharmacology and Multi-Target Identification
Network pharmacology is an emerging discipline that integrates systems biology, bioinformatics, and polypharmacology to investigate the complex interactions between drugs, targets, and diseases from a network perspective. dovepress.commdpi.com This approach is particularly well-suited for natural products like this compound, which may act on multiple targets to exert their therapeutic effects. researchgate.net
Construction of Compound-Target-Pathway Interaction Networks
The initial step in network pharmacology involves identifying the potential targets of a compound. dovepress.com This is often achieved by querying various databases. Once the targets are identified, a compound-target network is constructed to visualize the relationships. researchgate.net Further integration with disease-related genes allows for the construction of more complex networks, such as compound-target-disease or compound-target-pathway networks. frontiersin.orgnih.gov These networks provide a holistic view of the compound's potential mechanisms of action. dovepress.com For instance, a "drug-component-target-pathway-disease" interactive network can be built to systematically explore the molecular mechanisms. frontiersin.org
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) Enrichment Analysis
To understand the biological significance of the identified targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. dovepress.commdpi.com GO analysis categorizes the target genes into three domains: biological processes (BP), cellular components (CC), and molecular functions (MF). researchgate.netfrontiersin.org KEGG analysis, on the other hand, maps the target genes to specific signaling pathways. dovepress.commdpi.com These analyses help to elucidate the key biological processes and pathways that are modulated by the compound. nih.gov For example, enrichment analysis might reveal that the targets of this compound are significantly involved in pathways related to inflammation, such as the NF-κB or MAPK signaling pathways. frontiersin.orgdovepress.com
The results of these analyses are often visualized using bubble plots or bar graphs, where the significance of the enrichment is represented by the p-value. frontiersin.org
Table 1: Representative GO Terms and KEGG Pathways in Network Pharmacology Studies This table is a representative example and not specific to this compound, as direct research on its comprehensive network pharmacology is not available in the provided search results.
| Analysis Type | Term/Pathway | Description |
|---|---|---|
| Gene Ontology (BP) | Cellular response to lipid | A process that results in a change in state or activity of a cell in response to a lipid stimulus. nih.gov |
| Gene Ontology (MF) | Protein binding | The selective, non-covalent interaction of a protein with another molecule or molecules. dovepress.com |
| Gene Ontology (CC) | Cytoplasm | The material or protoplasm within a living cell, excluding the nucleus. dovepress.com |
| KEGG Pathway | PI3K-Akt signaling pathway | A key pathway in regulating the cell cycle, cellular quiescence, proliferation, and cancer. dovepress.commdpi.com |
| KEGG Pathway | MAPK signaling pathway | A chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. frontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. medcraveonline.comwikipedia.org The goal is to develop a predictive model that can estimate the activity of new, untested compounds based on their molecular descriptors. medcraveonline.comjocpr.com These descriptors are numerical representations of the physicochemical properties of the molecules. jocpr.commdpi.com
QSAR models are developed using a set of compounds with known activities, which is divided into a training set for model building and a test set for validation. nih.gov Multiple linear regression (MLR) is a common statistical technique used to create the QSAR equation. mdpi.com A well-validated QSAR model can be a valuable tool for the rational design of analogues of this compound with potentially improved activity or other desirable properties. medcraveonline.comjocpr.com By understanding which structural features are positively or negatively correlated with activity, chemists can prioritize the synthesis of more potent and effective compounds. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
Future Research Directions and Translational Perspectives for Ducheside a
Development of Robust Analytical Standards and Reference Materials for Ducheside A
A significant hurdle in the comprehensive study of any natural product is the availability of high-purity analytical standards and reference materials. For this compound, the development of these resources is a foundational step for future research.
Current Challenges and Future Needs: Currently, the lack of a certified reference material for this compound impedes the accurate quantification and standardization of extracts and purified samples. Future efforts must focus on establishing a robust and reproducible method for the isolation and purification of this compound to serve as a primary standard.
Methodologies for Standard Development: Advanced chromatographic techniques will be central to this effort. High-performance liquid chromatography (HPLC) is a common and effective method for the separation and quantification of iridoid glycosides and other natural products. researchgate.netgoogle.com The development of a validated HPLC method, potentially coupled with mass spectrometry (HPLC-MS), would provide a sensitive and specific tool for the analysis of this compound in complex mixtures. cabidigitallibrary.orgresearchgate.netnih.govnih.govresearchgate.net
Furthermore, techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster analysis times without compromising resolution. nih.govresearchgate.net The establishment of these analytical methods will be critical for:
Quality control: Ensuring the consistency and potency of this compound in herbal preparations and future pharmaceutical formulations.
Pharmacokinetic studies: Accurately measuring the absorption, distribution, metabolism, and excretion of this compound in biological systems.
Bioactivity screening: Reliably correlating the concentration of this compound with its observed biological effects.
Below is a table summarizing potential analytical techniques for the development of this compound standards.
| Analytical Technique | Application in this compound Standard Development | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment of this compound. | Robust, reproducible, and widely available. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural confirmation and sensitive detection of this compound in complex matrices. | High specificity and sensitivity, provides molecular weight information. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Rapid analysis of this compound for high-throughput screening. | Faster run times and improved resolution compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of the isolated this compound. | Provides detailed structural information for absolute confirmation. |
Exploration of Synergistic Effects of this compound with Other Natural Products and Synthetic Compounds
Natural products often exhibit enhanced therapeutic effects when used in combination with other compounds, a phenomenon known as synergy. nih.gov Investigating the synergistic potential of this compound could unlock new therapeutic strategies with improved efficacy and potentially reduced side effects.
Hypothesized Synergistic Interactions: Future research should explore the combination of this compound with:
Other phytochemicals: Co-administration with other compounds from its source plants or other medicinal herbs could lead to synergistic or additive effects. For instance, studies on other iridoid glycosides like aucubin (B1666126) and catalpol (B1668604) have demonstrated synergistic effects on the development and immune response of specialist herbivores. nih.gov
Conventional drugs: Combining this compound with existing synthetic drugs could enhance their therapeutic efficacy, overcome drug resistance, or reduce required dosages and associated toxicity. nih.gov For example, the combination of the natural product abietic acid with the chemotherapy drug doxorubicin (B1662922) has shown synergistic effects in inducing apoptosis in colorectal cancer cells. nih.gov
Research Approaches:
In vitro studies: High-throughput screening of this compound in combination with a library of other natural products or synthetic drugs against various cell lines (e.g., cancer cells, immune cells) can identify promising synergistic pairs.
Isobologram analysis: This method can be used to quantitatively determine whether the combined effect of two compounds is synergistic, additive, or antagonistic. nih.gov
Mechanism-based studies: Once synergistic combinations are identified, further research will be needed to elucidate the underlying molecular mechanisms of their enhanced activity.
The following table outlines potential areas for synergistic research with this compound.
| Combination Partner | Potential Therapeutic Area | Rationale for Synergy |
| Other Iridoid Glycosides | Anti-inflammatory, Neuroprotective | Similar or complementary mechanisms of action. nih.govnih.govresearchgate.netresearchgate.net |
| Flavonoids | Antioxidant, Anticancer | Multi-target effects on different cellular pathways. |
| Conventional Chemotherapeutics | Cancer | Overcoming drug resistance, enhancing apoptotic pathways. nih.gov |
| Antibiotics | Infectious Diseases | Inhibition of bacterial resistance mechanisms, disruption of biofilms. nih.gov |
Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research
The advent of "omics" technologies provides a powerful, systems-level approach to understanding the biological effects of natural products. Applying proteomics and metabolomics to this compound research will be instrumental in elucidating its mechanisms of action and identifying biomarkers of its activity. nih.govnih.gov
Proteomics: Proteomics is the large-scale study of proteins. nih.govresearchgate.net In the context of this compound research, proteomics can be used to:
Identify protein targets: By comparing the proteomes of cells treated with this compound to untreated cells, researchers can identify proteins whose expression or post-translational modification is altered, suggesting they are direct or indirect targets of the compound. mdpi.complantmedicinelab.com
Elucidate signaling pathways: Changes in protein expression can be mapped to known signaling pathways to understand how this compound exerts its effects at a molecular level.
Metabolomics: Metabolomics is the comprehensive analysis of metabolites in a biological system. documentsdelivered.comrsc.orgfrontiersin.org Metabolomic studies can reveal:
Metabolic pathways affected by this compound: By analyzing the changes in the metabolome of cells or organisms exposed to this compound, it is possible to identify the metabolic pathways that are modulated by the compound. mdpi.comnih.govnih.govdntb.gov.ua
Biomarkers of efficacy and toxicity: Specific metabolic changes could serve as biomarkers to monitor the therapeutic effects or potential toxicity of this compound.
Metabolic fate of this compound: Metabolomics can be used to trace the breakdown and transformation of this compound within a biological system. researchgate.net
The integration of proteomics and metabolomics data can provide a more holistic understanding of the biological impact of this compound. nih.govdntb.gov.ua
| Omics Technology | Research Question for this compound | Expected Outcome |
| Proteomics | What are the protein targets of this compound? | Identification of binding partners and downstream effectors. |
| Metabolomics | How does this compound alter cellular metabolism? | Elucidation of metabolic pathways modulated by this compound. |
| Integrated Omics | What is the overall biological response to this compound? | A comprehensive understanding of the mechanism of action. |
Emerging Methodologies in Natural Product Discovery and Optimization
The discovery and development of natural products are continually evolving with the advent of new technologies. Future research on this compound and similar compounds will benefit from these advancements.
Advanced Extraction and Isolation Techniques: Traditional methods for extracting natural products can be time-consuming and may use large quantities of organic solvents. frontiersin.org Modern techniques offer more efficient and environmentally friendly alternatives:
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance the extraction of target compounds. nih.gov
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, accelerating the extraction process.
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, such as CO2, as the extraction solvent, which is non-toxic and can be easily removed.
Combined Methods: The integration of multiple techniques, such as ultrasonic-microwave synergistic extraction, can further optimize the extraction of iridoid glycosides and other natural products. nih.gov
Metabolic Engineering and Synthetic Biology: Recent discoveries, such as the identification of the iridoid cyclase enzyme, have completed our understanding of the iridoid biosynthesis pathway in plants. biorxiv.org This knowledge opens the door to:
Metabolic engineering: The genetic modification of plants or microorganisms to increase the production of this compound.
Synthetic biology: The reconstruction of the this compound biosynthetic pathway in a microbial host, such as yeast or E. coli, for sustainable and scalable production.
These emerging methodologies hold the promise of not only accelerating the discovery of new iridoids and related compounds but also providing sustainable sources for promising therapeutic agents like this compound. frontiersin.orgacs.orgmdpi.com
Q & A
Q. How to structure a research paper on this compound to meet journal requirements?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
